1,1-Bis(cinnamyloxy)-2-phenylethane
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Overview
Description
1,1-Bis(cinnamyloxy)-2-phenylethane is an organic compound characterized by the presence of two cinnamyloxy groups attached to a central phenylethane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(cinnamyloxy)-2-phenylethane typically involves the reaction of cinnamyl alcohol with 1,1-dichloro-2-phenylethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(cinnamyloxy)-2-phenylethane can undergo various chemical reactions, including:
Oxidation: The cinnamyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenylethane core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol derivatives.
Substitution: Formation of brominated or nitrated phenylethane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(cinnamyloxy)-2-phenylethane involves its interaction with specific molecular targets and pathways. The cinnamyloxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(boryl)alkanes: These compounds have similar structural features but contain boryl groups instead of cinnamyloxy groups.
1,1-Bis(tert-butylperoxy)cyclohexane: This compound contains tert-butylperoxy groups and is used as an industrial initiator and cross-linking agent.
Uniqueness
1,1-Bis(cinnamyloxy)-2-phenylethane is unique due to the presence of cinnamyloxy groups, which impart distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
74663-98-2 |
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Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,2-bis[(E)-3-phenylprop-2-enoxy]ethylbenzene |
InChI |
InChI=1S/C26H26O2/c1-4-12-23(13-5-1)18-10-20-27-26(22-25-16-8-3-9-17-25)28-21-11-19-24-14-6-2-7-15-24/h1-19,26H,20-22H2/b18-10+,19-11+ |
InChI Key |
KYKTVHZQISJUQV-XOBNHNQQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(OC/C=C/C2=CC=CC=C2)OC/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(OCC=CC2=CC=CC=C2)OCC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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